
((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane
説明
“((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane” is a derivative of alkane and can be used as a silane reagent . It has a CAS Number of 31469-16-6 and a molecular weight of 188.34 . The IUPAC name for this compound is (1-ethoxy-2-methylprop-1-enoxy)-trimethylsilane .
Synthesis Analysis
The synthesis of this compound involves several precursors such as Chlorotrimethylsilane and Ethyl isobutyrate . The synthesis process has been documented in various literature .
Molecular Structure Analysis
The molecular formula of this compound is C9H20O2Si . The InChI code is 1S/C9H20O2Si/c1-7-10-9(8(2)3)11-12(4,5)6/h7H2,1-6H3 .
Chemical Reactions Analysis
This compound can be used as a catalyst or initiator for group transfer polymerization reactions . It can also be used as a multifunctional reagent for conjugate addition and hydroformylation reactions .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 0.9±0.1 g/cm3 . The boiling point is 182.4±23.0 °C at 760 mmHg . The flash point is 50.2±23.0 °C .
科学的研究の応用
Application in Lithium-ion Batteries
Novel silane compounds, including similar structures to ((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane, have been synthesized and employed as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules effectively dissolve lithium salts, improving the passivation film on graphite anodes and enhancing lithium-ion conductivities and battery cyclability (Amine et al., 2006).
Oligomerization for Polymer Synthesis
The oligomerization of vinyl- and ethyl-trimethylsilanes, closely related to the compound , has been explored using nickel, cobalt, and titanium catalytic systems. This process generates linear and branched dimeric products, contributing to the field of polymer synthesis (Yur'ev et al., 1979).
In Lewis Acid Mediated Reactions
Research has shown the effective use of trimethylstyrylsilanes in Lewis acid mediated reactions with thioacetal derivatives, leading to selective carbon-oxygen bond cleavage. This indicates potential utility in organic synthesis and reaction mechanisms (Hirao et al., 1983).
Group Transfer Polymerization
The compound [(methoxymethylpropenyl)oxy]trimethylsilane, similar to ((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane, has been used as an initiator in the group-transfer polymerization of methyl methacrylate. This research provides insights into the mechanisms and efficiency of polymerization processes (Sitz et al., 1988).
Application in Solid-State Polymer Electrolytes
Similar compounds have been used to createhighly conductive solid-state polymer electrolytes. For instance, a double-comb polysiloxane with ethylene oxide side chains was compared to a single-comb polysiloxane for its conductivity and thermal properties, demonstrating the potential of such compounds in advanced materials science (Hooper et al., 1999).
Synthesis of Functionalized Azaxanthene-Derived Modulators
A practical synthesis route for functionalized azaxanthene-derived nonsteroidal glucocorticoid receptor modulators has been developed, incorporating ((1-methoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane. This synthesis demonstrates the compound's utility in the development of pharmaceuticals and complex organic molecules (Conlon et al., 2016).
Safety And Hazards
This compound is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes several precautionary statements such as P210, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
特性
IUPAC Name |
(1-ethoxy-2-methylprop-1-enoxy)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-7-10-9(8(2)3)11-12(4,5)6/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALADLYHTLGGECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450036 | |
| Record name | [(1-Ethoxy-2-methylprop-1-en-1-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((1-Ethoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane | |
CAS RN |
31469-16-6 | |
| Record name | [(1-Ethoxy-2-methyl-1-propen-1-yl)oxy]trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31469-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(1-Ethoxy-2-methylprop-1-en-1-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



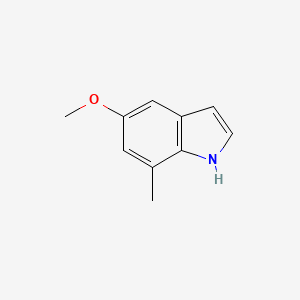


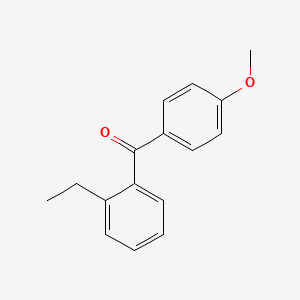
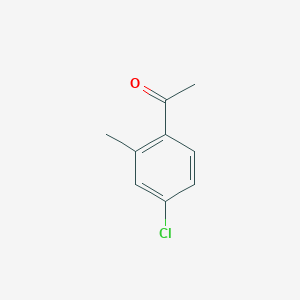


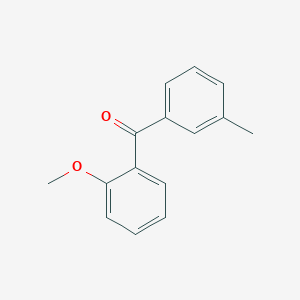
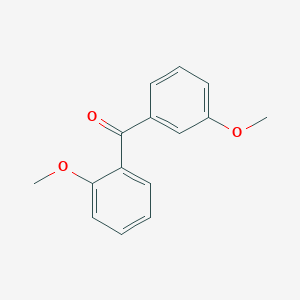

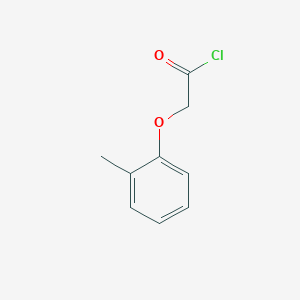
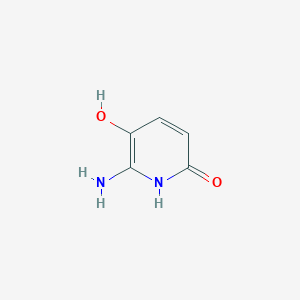
![1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one](/img/structure/B1313580.png)
![1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one](/img/structure/B1313581.png)